

# Section 1: AD04 for Alcohol Use Disorder (Adial Pharmaceuticals)

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## Compound of Interest

Compound Name: AD4

Cat. No.: B12377212

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## Overview and Mechanism of Action

AD04, developed by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder. The active pharmaceutical ingredient is ondansetron, a selective serotonin-3 (5-HT<sub>3</sub>) receptor antagonist, administered as a low-dose (0.33 mg) oral tablet taken twice daily<sup>[1]</sup>. The therapeutic approach is based on the finding that individuals with specific genetic variations in the 5-HT<sub>3</sub> receptor may experience a significant reduction in alcohol craving and consumption when treated with AD04<sup>[1][2]</sup>.

The proposed mechanism of action involves the modulation of the mesolimbic dopamine system, a key component of the brain's reward pathway. Alcohol consumption increases dopamine release in this system, leading to feelings of pleasure and reinforcement. Serotonin (5-HT) plays a role in modulating this dopamine release, in part through the 5-HT<sub>3</sub> receptor. By blocking the 5-HT<sub>3</sub> receptor, ondansetron is thought to attenuate the dopamine release associated with alcohol consumption, thereby reducing the rewarding effects and the craving for alcohol<sup>[3][4]</sup>.

Proposed Mechanism of AD04 (Ondansetron) in AUD

## Preclinical Safety and Toxicity

A comprehensive preclinical safety evaluation of ondansetron has been conducted, including single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies<sup>[5]</sup>.

Preclinical studies in rats and dogs have shown that ondansetron has a good safety profile, with no end-organ toxicity observed at doses 30 to 100 times those used in humans[6]. At near-lethal doses, central nervous system effects such as subdued activity, ataxia, and convulsions were observed[6].

Study Type	Species	Route	Parameter	Value	Reference
Acute Toxicity	Rat	Oral	LD50	95 mg/kg	[7]
Dog	Oral	LD50	> 45 mg/kg	[8]	
Repeat-Dose	Rat	Oral	NOAEL	1 mg/kg/day (18 months)	[8]

#### Experimental Protocols Summary:

- **Acute Toxicity:** Studies typically involve the administration of a single high dose of the test substance to rodents (e.g., rats, mice) via oral and intravenous routes. Animals are observed for a period (e.g., 14 days) for signs of toxicity and mortality to determine the median lethal dose (LD50).
- **Repeat-Dose Toxicity:** These studies involve daily administration of the test substance to two species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28 days, 90 days, 6 months). A range of dose levels are used to identify a No-Observed-Adverse-Effect-Level (NOAEL). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Ondansetron was not found to be mutagenic in a standard battery of genotoxicity tests[9].

Assay Type	System	Result	Reference
Bacterial Reverse Mutation	<i>S. typhimurium</i> (Ames test)	Negative	[9]
Gene Conversion	<i>S. cerevisiae</i>	Negative	[9]
Forward Mutation	Chinese Hamster Ovary cells	Negative	[9]
Chromosomal Aberration	Human lymphocytes	Negative	[9]
In vivo Micronucleus Test	Mouse	Negative	[9]

#### Experimental Protocols Summary:

- Ames Test: This assay uses various strains of *Salmonella typhimurium* with mutations in the histidine synthesis pathway to test for point mutations caused by the test substance, with and without metabolic activation.
- In vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes, which are indicative of chromosomal damage.

Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenic potential[9].

Species	Duration	Doses	Result	Reference
Rat	2 years	Up to 10 mg/kg/day (oral)	Not carcinogenic	[9]
Mouse	2 years	Up to 30 mg/kg/day (oral)	Not carcinogenic	[9]

#### Experimental Protocols Summary:

- **Carcinogenicity Studies:** These are long-term studies (typically 2 years in rodents) where animals are administered daily doses of the test substance. The primary endpoint is the incidence of tumors in treated versus control groups.

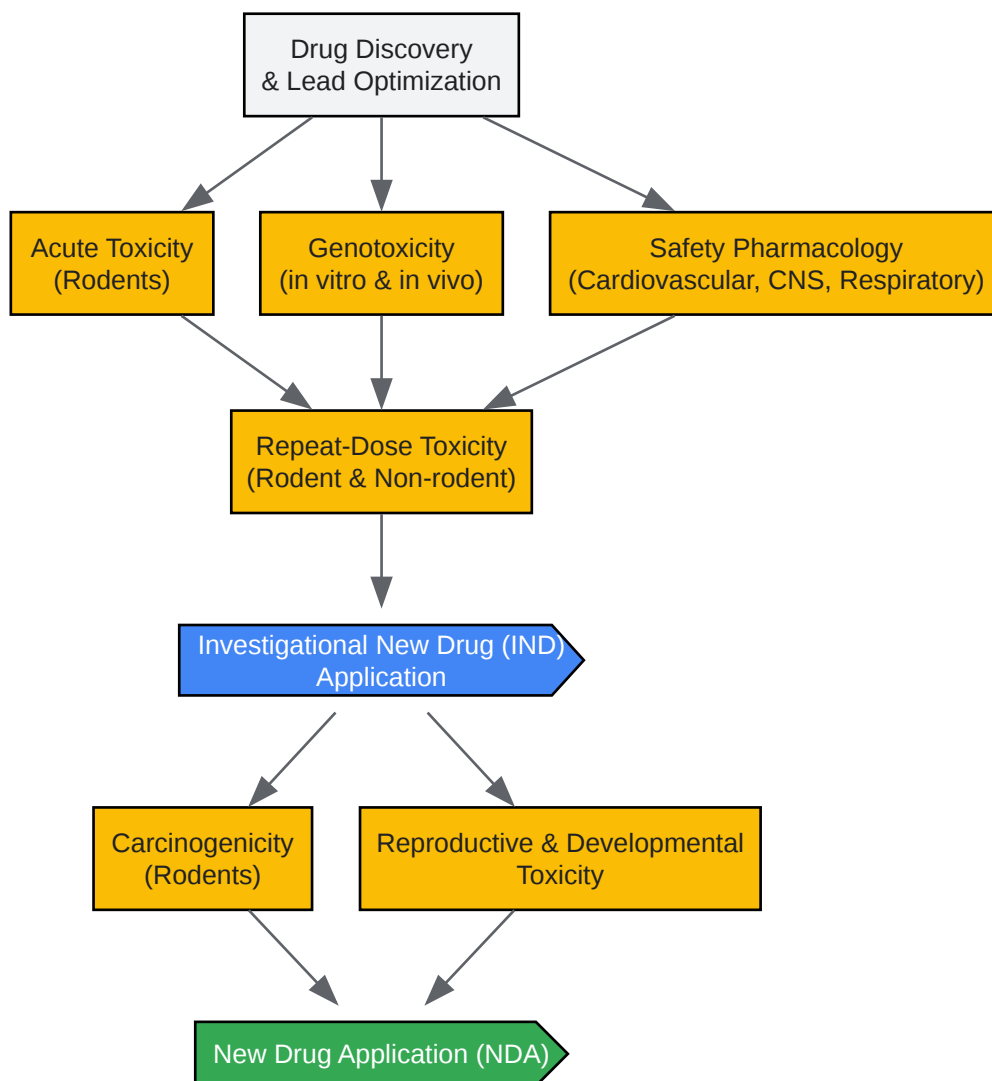
Reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or harm to the fetus due to ondansetron[9][10].

Study Type	Species	Doses	Findings	Reference
Fertility	Rat	Up to 15 mg/kg/day (oral)	No effect on fertility or general reproductive performance	[9]
Embryo-fetal Development	Rat	Up to 15 mg/kg/day (oral)	No evidence of harm to the fetus	[11]
Embryo-fetal Development	Rabbit	Up to 30 mg/kg/day (oral)	No significant effects on maternal animals or offspring development	[11]
Pre- and Postnatal	Rat	Up to 15 mg/kg/day (oral)	No effects on pre- and postnatal development of offspring	[11]

#### Experimental Protocols Summary:

- **Fertility and Early Embryonic Development:** Male and female rats are dosed before and during mating and through early gestation to assess effects on reproductive function.
- **Embryo-fetal Development:** Pregnant animals are dosed during the period of organogenesis, and fetuses are examined for visceral and skeletal abnormalities.

- Pre- and Postnatal Development: Pregnant and lactating rats are dosed from late gestation through weaning to assess effects on the development of the offspring.



General Workflow for Preclinical Safety Assessment

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General Workflow for Preclinical Safety Assessment

## Clinical Safety Profile

The clinical safety of AD04 for AUD was evaluated in the ONWARD™ Phase 3 trial, a multicenter, randomized, double-blind, placebo-controlled study[12]. The trial demonstrated that AD04 has a safety and tolerability profile that is comparable to placebo[13][14].

## Adverse Events in the ONWARD™ Phase 3 Trial

Adverse Event	AD04 Group (%)	Placebo Group (%)	Reference
Headache	12	11	<a href="#">[13]</a>
Insomnia	7	3	<a href="#">[13]</a>
Blood Magnesium Decreased	6	5	<a href="#">[13]</a>
Fatigue	6	3	<a href="#">[13]</a>
Cardiac Disorders (Overall)	4	7	<a href="#">[13]</a>

No serious adverse events were determined to be related to AD04 treatment, and more serious adverse events were reported in the placebo group[\[13\]](#).

## Clinical Trial Protocol for Safety Monitoring:

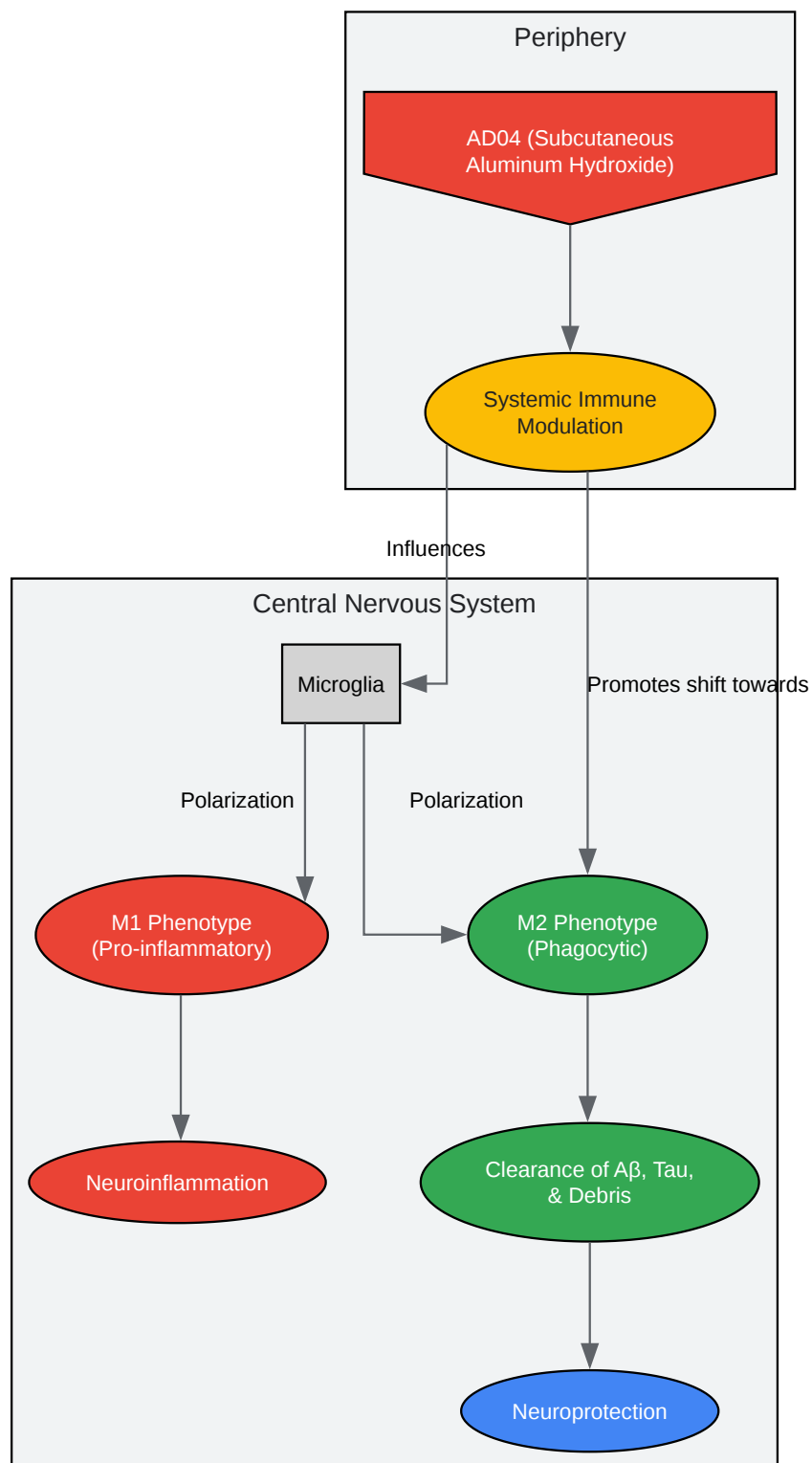
The ONWARD trial was a 24-week study where patients were genetically screened prior to enrollment. Safety and tolerability were evaluated through the monitoring and recording of all adverse events, serious adverse events, and changes in clinical laboratory parameters, vital signs, and electrocardiograms (ECGs)[\[12\]](#).

## Section 2: AD04 for Alzheimer's Disease (ADvantage Therapeutics)

### Overview and Mechanism of Action

AD04, being developed by ADvantage Therapeutics, is an injectable therapy for mild Alzheimer's Disease[\[15\]](#). The active component is aluminum hydroxide (in the form of Alhydrogel™), which has a long history of use as an adjuvant in vaccines[\[16\]](#). The proposed mechanism of action is as an immunomodulator that stimulates and regulates the immune system to reduce AD pathology[\[15\]](#). Preclinical studies suggest that AD04 may work by inducing a shift in the phenotype of microglia, the brain's resident immune cells, towards a phagocytic state that is capable of clearing brain debris, including amyloid-beta plaques and

tau tangles[16][17]. This is thought to create an anti-inflammatory environment in the brain, protecting the hippocampus from neurodegeneration[17].



Proposed Mechanism of Action of AD04 (Aluminum Hydroxide) in Alzheimer's Disease

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## Proposed Mechanism of AD04 in Alzheimer's Disease

## Preclinical Safety and Toxicity

Preclinical studies in aged mice have shown that subcutaneous administration of AD04 modulated the production of proteins involved in lipid metabolism and affected the microglial phenotype towards a phagocytic type[16][17]. These studies also indicated a decrease in the number of inflammatory microglial cells in the hippocampus[15].

Aluminum hydroxide has been widely used as a vaccine adjuvant for decades and is generally considered to have a favorable safety profile, though it can cause local inflammatory responses at the injection site[18][19].

Study Type	Species	Route	Findings	Reference
Local Tolerance	Mouse	Subcutaneous	Nanoparticle aluminum hydroxide reduced local inflammatory response compared to traditional adjuvants	[18]

### Experimental Protocols Summary:

- **Preclinical Efficacy and MoA Studies:** Aged C57BL/6 mice were injected subcutaneously with AD04 or PBS. Behavioral tests (e.g., fear conditioning) were performed, and brain tissue (hippocampus) was subjected to proteomics analysis to assess changes in protein expression and cellular phenotypes[16][17].
- **Local Tolerance Studies:** Animal models (e.g., mice) are administered the test substance via the intended clinical route (subcutaneous). The injection site is then examined



macroscopically and histopathologically for signs of irritation, inflammation, and other local reactions.

## Clinical Safety Profile

ADvantage Therapeutics has commenced a Phase 2b randomized, double-blind, placebo-controlled trial to establish the safety and efficacy of AD04 in patients with mild Alzheimer's Disease[15]. As of the creation of this document, the results of this trial have not been fully published.

In a previous Phase 2 study of a different compound, a 2mg dose of AD04 was used as a control arm and was reported to have an excellent safety profile, notably not triggering Amyloid-Related Imaging Abnormalities (ARIA-E/H), which is a common adverse event associated with some other Alzheimer's treatments[20][21].

Clinical Trial Protocol for Safety Monitoring:

The ongoing Phase 2b trial is a 12-month study. Safety will be assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations. Specific attention will likely be paid to local injection site reactions and any potential systemic immunological effects.

## Conclusion

The designation "AD04" refers to two distinct investigational drugs with different active ingredients, formulations, and therapeutic indications.

- AD04 for Alcohol Use Disorder (low-dose oral ondansetron) has a well-established preclinical safety profile based on extensive studies of ondansetron. Clinically, in the Phase 3 ONWARD trial, it demonstrated a safety and tolerability profile comparable to placebo.
- AD04 for Alzheimer's Disease (subcutaneous aluminum hydroxide) is in an earlier stage of clinical development. Its safety profile is supported by the long-standing use of aluminum hydroxide as a vaccine adjuvant and early clinical data suggesting it is well-tolerated. The ongoing Phase 2b trial will provide more definitive information on its safety and efficacy in the target patient population.

For both programs, continued clinical investigation will be crucial to fully characterize their long-term safety and therapeutic potential.

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